Indoramine

Catalog No.
S530644
CAS No.
26844-12-2
M.F
C22H25N3O
M. Wt
347.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoramine

CAS Number

26844-12-2

Product Name

Indoramine

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26)

InChI Key

JXZZEXZZKAWDSP-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

Indoramin, Wy 21901, Wy-21901, Wy21901

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43

Description

The exact mass of the compound Indoramine is 347.1998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of tryptamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiovascular Research:

  • Early studies explored indoramine as a potential treatment for hypertension (high blood pressure). Research suggests it may influence the renin-angiotensin system, which plays a role in blood pressure regulation []. However, these investigations are dated, and indoramine is not a current treatment for hypertension.

Neurological Research:

  • Some studies examined indoramine's interaction with neurotransmitter systems, particularly serotonin and GABA (gamma-aminobutyric acid) receptors in the brain []. These receptors are involved in various neurological functions, but the research on indoramine's specific effects is limited.

Other Areas of Investigation:

  • Indoramine has also appeared in some scientific literature related to kidney function and exercise performance, but again, these studies are preliminary and require further exploration [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Exact Mass

347.1998

Appearance

Solid powder

Melting Point

208-210

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0Z802HMY7H

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02C - Antiadrenergic agents, peripherally acting
C02CA - Alpha-adrenoreceptor antagonists
C02CA02 - Indoramin

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

26844-12-2

Wikipedia

Indoramin

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Nelson RL, Thomas K, Morgan J, Jones A. Non surgical therapy for anal fissure. Cochrane Database Syst Rev. 2012 Feb 15;(2):CD003431. doi: 10.1002/14651858.CD003431.pub3. Review. PubMed PMID: 22336789.
2: Kirsten R, Nelson K, Kirsten D, Heintz B. Clinical pharmacokinetics of vasodilators. Part II. Clin Pharmacokinet. 1998 Jul;35(1):9-36. Review. PubMed PMID: 9673832.
3: Holmes B, Sorkin EM. Indoramin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and related vascular, cardiovascular and airway diseases. Drugs. 1986 Jun;31(6):467-99. Review. Erratum in: Drugs 1986 Oct;32(4):preceding 291. PubMed PMID: 3525084.
4: Pierce DM. A review of the clinical pharmacokinetics and metabolism of the alpha 1-adrenoceptor antagonist indoramin. Xenobiotica. 1990 Dec;20(12):1357-67. Review. PubMed PMID: 1981634.
5: Indoramin. Lancet. 1981 Jun 6;1(8232):1243-4. PubMed PMID: 6112572.
6: Seth L, Galiè N, Casebolt P, Gimenez H, Malloy M, Franciosa JA. Indoramin in heart failure: possible adverse effects on hemodynamics and exercise capacity. Clin Pharmacol Ther. 1986 Nov;40(5):567-74. PubMed PMID: 3769387.
7: Bache RJ, Homans DC, Schwartz JS, Dai XZ. Differences in the effects of alpha-1 adrenergic blockade with prazosin and indoramin on coronary blood flow during exercise. J Pharmacol Exp Ther. 1988 Apr;245(1):232-7. PubMed PMID: 2896237.
8: Digne-Malcolm H, Frise MC, Dorrington KL. How Do Antihypertensive Drugs Work? Insights from Studies of the Renal Regulation of Arterial Blood Pressure. Front Physiol. 2016 Jul 29;7:320. doi: 10.3389/fphys.2016.00320. eCollection 2016. Review. PubMed PMID: 27524972; PubMed Central PMCID: PMC4965470.
9: Bennett JM, Weich DJ, Schoeman HS. Double-blind study comparing indoramin and propranolol in the treatment of black patients with hypertension. S Afr Med J. 1988 Dec 17;74(12):619-21. PubMed PMID: 3061032.
10: Muller CA, Worthington MG, Thandroyen FT. Antiarrhythmic and metabolic effects of indoramin during acute regional ischemia and reperfusion in isolated rat heart. J Cardiovasc Pharmacol. 1990 Mar;15(3):408-13. PubMed PMID: 1691364.
11: Alps BJ, Hill M, Johnson ES, Wilson AB. Quantitative analysis on isolated organs of the autonomic blocking properties of indoramin hydrochloride (Wy 21901). Br J Pharmacol. 1972 Jan;44(1):52-62. PubMed PMID: 4401308; PubMed Central PMCID: PMC1665700.
12: Pierce V, Shepperson NB, Todd MH, Waterfall JF. Investigation into the cardioregulatory properties of the alpha 1-adrenoceptor blocker indoramin. Br J Pharmacol. 1986 Feb;87(2):433-41. PubMed PMID: 3955309; PubMed Central PMCID: PMC1916533.
13: Schabort I, Odendaal HJ, Pierce DM. The pharmacokinetics of oral indoramin during pregnancy. Br J Clin Pharmacol. 1990 Apr;29(4):397-401. PubMed PMID: 2328193; PubMed Central PMCID: PMC1380108.
14: Abrams SM, Pierce DM, Johnston A, Hedges A, Franklin RA, Turner P. Pharmacokinetic interaction between indoramin and ethanol. Hum Toxicol. 1989 May;8(3):237-41. PubMed PMID: 2744781.
15: Archibald JL, Turner P. Indoramin in the treatment of hypertension. A mini-review and update. S Afr Med J. 1983 Feb 26;63(9):307-9. Review. PubMed PMID: 6338605.
16: Deitch MW, Allen IE, Pascucci VL. Antihypertensive therapy with indoramin in the elderly. J Cardiovasc Pharmacol. 1986;8 Suppl 2:S88-92. PubMed PMID: 2423807.
17: Ishizuka O, Pandita RK, Mattiasson A, Steers WD, Andersson KE. Stimulation of bladder activity by volume, L-dopa and capsaicin in normal conscious rats--effects of spinal alpha 1-adrenoceptor blockade. Naunyn Schmiedebergs Arch Pharmacol. 1997 Jun;355(6):787-93. PubMed PMID: 9205965.
18: Ghose K, Coppen A, Carrol D. Intravenous tyramine response in migraine before and during treatment with indoramin. Br Med J. 1977 May 7;1(6070):1191-3. PubMed PMID: 324566; PubMed Central PMCID: PMC1606859.
19: Pitt J, Dawson PM, Hallan RI, Boulos PB. A double-blind randomized placebo-controlled trial of oral indoramin to treat chronic anal fissure. Colorectal Dis. 2001 May;3(3):165-8. PubMed PMID: 12790983.
20: Antani J, Buckle JW, Turner J, Cohen M. A double-blind comparison of indoramin and propranolol in the treatment of moderate to severe essential hypertension. Curr Med Res Opin. 1983;8(9):603-11. PubMed PMID: 6365463.

Explore Compound Types